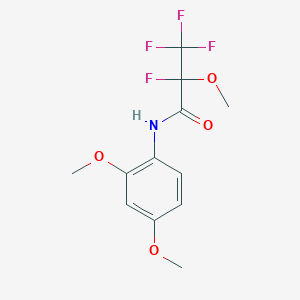![molecular formula C22H21ClN2O3 B14948740 methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepine derivatives These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a dibenzo[b,e][1,4]diazepine core, which is a seven-membered ring containing two nitrogen atoms, fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2-aminobenzophenone to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the dibenzo[b,e][1,4]diazepine core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, hydrochloric acid
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of various substituents on the aromatic rings
Scientific Research Applications
Methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anxiolytic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic agent with a similar dibenzo[b,e][1,4]diazepine core.
Clonazepam: Another benzodiazepine derivative with anticonvulsant properties.
Oxazepam: A benzodiazepine used for the treatment of anxiety and insomnia.
Uniqueness
Methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to the presence of the 3-chlorophenyl group and the methyl ester functional group, which may enhance its pharmacological properties and provide distinct advantages over other similar compounds in terms of potency and selectivity.
Properties
Molecular Formula |
C22H21ClN2O3 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
methyl 6-(3-chlorophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C22H21ClN2O3/c1-12-10-17-19(21(26)18(12)22(27)28-2)20(13-6-5-7-14(23)11-13)25-16-9-4-3-8-15(16)24-17/h3-9,11-12,18,20,24-25H,10H2,1-2H3 |
InChI Key |
ABOQERGRBXORKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)
![N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine](/img/structure/B14948683.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)


![3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14948712.png)
![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
